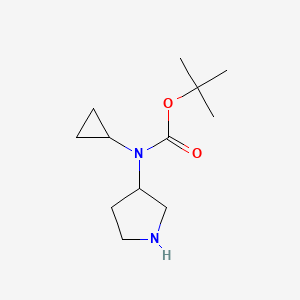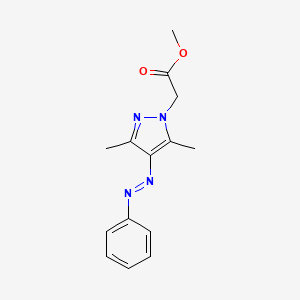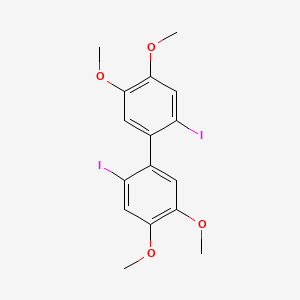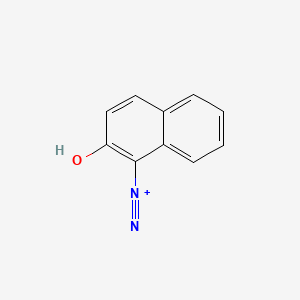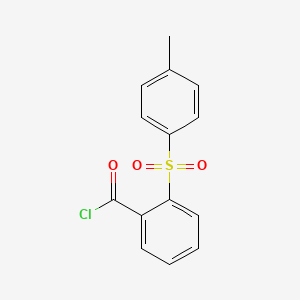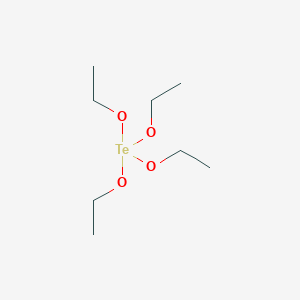
Tellurium (IV) ethoxide
Descripción general
Descripción
Tellurium (IV) ethoxide is a useful research compound. Its molecular formula is C8H20O4Te and its molecular weight is 307.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tellurium (IV) ethoxide can be synthesized through the reaction of tellurium tetrachloride (TeCl4) with ethanol (C2H5OH). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of tellurium tetrachloride. The general reaction is as follows:
TeCl4+4C2H5OH→Te(OC2H5)4+4HCl
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Tellurium (IV) ethoxide undergoes various chemical reactions, including:
-
Hydrolysis: : In the presence of water, this compound hydrolyzes to form tellurium dioxide (TeO2) and ethanol.
Te(OC2H5)4+2H2O→TeO2+4C2H5OH
-
Oxidation: : this compound can be oxidized to higher oxidation states of tellurium, such as tellurium hexoxide (TeO3).
-
Reduction: : It can be reduced to lower oxidation states, such as tellurium (II) compounds, using reducing agents like hydrogen gas (H2).
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Strong oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Tellurium dioxide (TeO2) and ethanol.
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds[][1].
Aplicaciones Científicas De Investigación
Tellurium (IV) ethoxide has several scientific research applications:
Materials Science: It is used in the sol-gel processing of tellurite thin films, which have applications in optics and electronics.
Chemistry: It serves as a precursor for the synthesis of other tellurium-containing compounds.
Biology and Medicine: Tellurium-based compounds have shown potential in phototherapy and reactive oxygen species (ROS)-related applications.
Industry: It is used in the production of high-purity tellurium for various industrial applications.
Mecanismo De Acción
The mechanism by which tellurium (IV) ethoxide exerts its effects involves its ability to undergo hydrolysis and oxidation-reduction reactions. These reactions lead to the formation of tellurium dioxide and other tellurium compounds, which can interact with various molecular targets and pathways. For example, tellurium compounds can act as σ-acceptor ligands in anion detection and participate in secondary intra- and inter-molecular bonding interactions .
Comparación Con Compuestos Similares
Tellurium (IV) ethoxide can be compared with other tellurium compounds, such as:
Tellurium (IV) chloride (TeCl4): Similar in its ability to form tellurium dioxide upon hydrolysis but differs in its reactivity and applications.
Tellurium (IV) oxide (TeO2): A direct product of this compound hydrolysis, used in similar applications but with different chemical properties.
Tellurium (VI) compounds: Higher oxidation state compounds with different reactivity and applications.
This compound is unique due to its specific reactivity with ethanol and its role as a precursor in the synthesis of various tellurium-containing compounds.
Propiedades
IUPAC Name |
(triethoxy-λ4-tellanyl)oxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O4Te/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZBKPRMXKULAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Te](OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O4Te | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


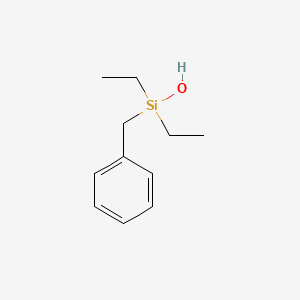

![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B3336096.png)

